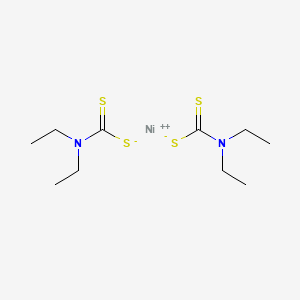
Nickel diethyldithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nickel diethyldithiocarbamate is a coordination complex that belongs to the family of dithiocarbamates. These compounds are characterized by the presence of two sulfur atoms that act as binding sites for metal coordination. This compound is known for its diverse structural properties and extensive applications in various fields, including medicine, catalysis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nickel diethyldithiocarbamate can be synthesized through a reaction between nickel salts and sodium diethyldithiocarbamate. The typical reaction involves dissolving nickel chloride in water and adding an aqueous solution of sodium diethyldithiocarbamate. The resulting precipitate is filtered, washed, and dried to obtain this compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves a similar process but on a larger scale. The reaction is carried out in large reactors, and the product is purified through filtration and recrystallization techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Nickel diethyldithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atoms in the dithiocarbamate ligand, which can donate electron pairs to the metal center .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the replacement of the dithiocarbamate ligand with other ligands, such as phosphines or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of nickel oxide, while substitution reactions can yield various nickel complexes with different ligands .
Aplicaciones Científicas De Investigación
Nickel diethyldithiocarbamate has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of nickel diethyldithiocarbamate involves its ability to form stable complexes with metal ions. The sulfur atoms in the dithiocarbamate ligand donate electron pairs to the nickel ion, forming a strong coordination bond. This interaction can modulate the activity of the metal ion, influencing various biological and chemical processes . In biological systems, this compound can interact with enzymes and proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
- Zinc diethyldithiocarbamate
- Copper diethyldithiocarbamate
- Iron tris(diethyldithiocarbamate)
- Manganese tris(dimethyldithiocarbamate)
Nickel diethyldithiocarbamate is unique due to its specific coordination geometry and the properties imparted by the nickel ion. This uniqueness makes it particularly useful in applications where nickel’s catalytic or biological activity is desired .
Propiedades
Número CAS |
52610-81-8 |
|---|---|
Fórmula molecular |
C10H20N2NiS4 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
N,N-diethylcarbamodithioate;nickel(2+) |
InChI |
InChI=1S/2C5H11NS2.Ni/c2*1-3-6(4-2)5(7)8;/h2*3-4H2,1-2H3,(H,7,8);/q;;+2/p-2 |
Clave InChI |
NCLUCMXMAPDFGT-UHFFFAOYSA-L |
SMILES |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |
SMILES canónico |
CCN(CC)C(=S)[S-].CCN(CC)C(=S)[S-].[Ni+2] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















